Adenostemmoic acid B

Description

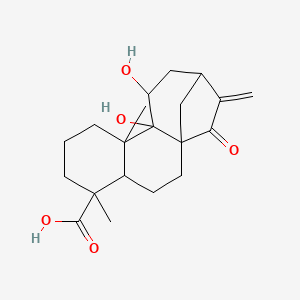

Structure

2D Structure

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

10,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H28O5/c1-11-12-9-14(21)20(25)18(3)7-4-6-17(2,16(23)24)13(18)5-8-19(20,10-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24) |

InChI Key |

UVEPVLCUQGRNSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(C(CC(C3)C(=C)C4=O)O)O)C)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Adenostemmoic Acid B

Botanical Sources and Distribution

The presence of Adenostemmoic acid B has been confirmed in a select number of plant species, primarily within the Asteraceae family. The distribution of these plants spans various tropical and subtropical regions across the globe.

The principal botanical source of this compound is Adenostemma lavenia (L.) O. Kuntze, where it is considered a major constituent compound researchgate.netresearchgate.net. This perennial herb is widely distributed throughout the tropical regions of Asia researchgate.netjapsonline.com. Its presence is well-documented in countries such as China and Taiwan, where it is utilized in folk medicine, as well as in Japan and other parts of Southeast Asia researchgate.netjapsonline.comjapsonline.comnih.gov. A. lavenia typically thrives in humid environments, including woodlands, ditches, and along roadsides smujo.id.

Beyond its primary source, this compound has also been isolated from other plant species.

Gymnocoronis spilanthoides var. subcordata : This aquatic plant, commonly known as Senegal tea plant, has been identified as a source of this compound, which was isolated from its aerial parts researchgate.net. Native to South America, including countries like Brazil, Argentina, and Bolivia, G. spilanthoides has become an invasive species in numerous regions worldwide, such as Australia, New Zealand, Japan, China, and parts of Europe researchgate.neteppo.intwssa.net. It typically grows in wetlands, slow-flowing rivers, irrigation channels, and ponds eppo.int.

Adenostemma madurense and Adenostemma platyphyllum : These species are closely related to A. lavenia and are known to contain a variety of bioactive terpenoids, including other types of kaurenoic acids researchgate.netjapsonline.comsmujo.id. While they are considered potential sources due to their close chemical relationship to A. lavenia, direct isolation of this compound from them is not as extensively documented as from A. lavenia. Adenostemma madurense is found in regions such as South India and Japan, often on moderately dry mountain slopes japsonline.comnih.govsmujo.id. Adenostemma platyphyllum is distributed in areas including Indonesia and Ecuador, where it is used in traditional remedies japsonline.comjapsonline.com.

Table 1: Botanical Sources and Geographic Distribution of this compound

| Botanical Source | Family | Common Name(s) | Native Distribution | Naturalized/Invasive Distribution |

| Adenostemma lavenia | Asteraceae | Sticky Daisy | Tropical Asia researchgate.netjapsonline.com | Not widely reported as invasive |

| Gymnocoronis spilanthoides var. subcordata | Asteraceae | Senegal Tea, Temple Plant | South America eppo.intwssa.net | Australia, New Zealand, Japan, China, Europe researchgate.neteppo.int |

| Adenostemma madurense | Asteraceae | N/A | South India, Japan japsonline.comnih.gov | N/A |

| Adenostemma platyphyllum | Asteraceae | N/A | Indonesia, Ecuador japsonline.comjapsonline.com | N/A |

Advanced Extraction and Purification Techniques

The isolation of pure this compound from plant material is a systematic process that begins with crude extraction and is followed by sophisticated purification steps.

The initial step in isolating this compound involves extracting the compound from the raw, typically crushed, plant material using an appropriate solvent. Alcohol-based extractions are commonly employed for this purpose.

A documented method for obtaining the compound from Adenostemma lavenia specifies the use of ethanol at concentrations ranging from 60% to 95% google.com. Techniques such as reflux extraction or continuous extraction are utilized to maximize the yield of the crude extract google.com. Following the extraction phase, the resulting solution is concentrated to remove the alcohol, preparing it for subsequent purification stages google.com. Other solvents, such as methanol and dichloromethane, have also been used to create crude extracts from Adenostemma and Gymnocoronis species for the isolation of various terpenoids, including this compound japsonline.comresearchgate.netnih.gov.

Following solvent extraction, the crude extract contains a mixture of various phytochemicals. To isolate this compound, chromatographic techniques are essential.

Macroporous resin adsorption chromatography serves as a critical intermediate purification step. This technique separates compounds based on their molecular polarity and weight. In the isolation of this compound from A. lavenia, the concentrated alcohol-free extract is passed through a column packed with macroporous adsorption resin google.com.

The separation process involves a gradient elution, where solvents of increasing polarity are passed through the column to release the adsorbed compounds selectively. A typical elution might begin with water, followed by increasing concentrations of ethanol google.com. The fraction containing the desired compound is collected, and the solvent is removed, often through depressurization, to yield a more refined extract google.com. This method effectively enriches the concentration of this compound before final purification google.comnih.gov.

**Table 2: Summary of Extraction and Purification Protocol for this compound from *A. lavenia***

| Step | Technique | Description | Outcome |

| 1. Extraction | Alcohol Extraction | Crushed A. lavenia herbs are extracted with 60-95% ethanol using reflux or continuous methods. The solution is then concentrated. | Crude extract containing a mixture of phytochemicals. |

| 2. Preliminary Purification | Macroporous Resin Adsorption Chromatography | The concentrated extract is separated on a macroporous resin column using a water and alcohol gradient elution. | An enriched extract with a higher concentration of this compound. |

| 3. Final Purification | High-Speed Countercurrent Chromatography | The enriched extract is further purified to yield the final high-purity compound. | This compound with a purity reported to be above 95%. |

Chromatographic Separation Methods

High-Speed Countercurrent Chromatography (HSCCC) for High-Purity Isolation

High-Speed Countercurrent Chromatography (HSCCC) has proven to be an effective method for obtaining high-purity this compound. This technique, which relies on a liquid-liquid partition system without a solid support matrix, allows for the separation of compounds based on their differential partitioning between two immiscible liquid phases.

In one notable application, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 was utilized for the isolation of this compound from a crude extract of Adenostemma lavenia. The process involved introducing the upper phase as the stationary phase and the lower phase as the mobile phase, flowing at a rate of 2.0 mL/min. The apparatus was operated at a rotational speed of 850 rpm, and the effluent was monitored at a wavelength of 254 nm. This HSCCC procedure successfully yielded this compound with a purity exceeding 98%, as confirmed by High-Performance Liquid Chromatography (HPLC) analysis.

| Parameter | Value |

| Solvent System | n-hexane-ethyl acetate-methanol-water (3:7:4:6, v/v/v/v) |

| Stationary Phase | Upper phase |

| Mobile Phase | Lower phase |

| Flow Rate | 2.0 mL/min |

| Rotational Speed | 850 rpm |

| Detection Wavelength | 254 nm |

| Resulting Purity | >98% |

Column Chromatography and High-Performance Liquid Chromatography (HPLC) Applications

Traditional column chromatography and modern High-Performance Liquid Chromatography (HPLC) are also extensively used in the isolation and purification of this compound. These methods are often employed in a stepwise manner to progressively enrich the compound from the initial plant extract.

The general workflow for isolating this compound from the aerial parts of Adenostemma lavenia typically begins with extraction using a solvent such as 95% ethanol. The resulting crude extract is then subjected to a series of column chromatography steps.

Initial fractionation is often performed on a silica gel column, eluting with a gradient of solvents, commonly a mixture of chloroform and methanol. This step serves to separate the complex crude extract into several fractions with varying polarities. Fractions containing this compound, identified through techniques like thin-layer chromatography, are then pooled for further purification.

Subsequent purification steps may involve repeated column chromatography on different stationary phases, such as Sephadex LH-20, which separates compounds based on their molecular size. The final purification is frequently achieved using preparative HPLC. A common mobile phase for the HPLC separation of this compound is a mixture of methanol and water.

For instance, a typical HPLC protocol might utilize a C18 column with a mobile phase of methanol and water at a ratio of 70:30 (v/v), flowing at a rate of 2 mL/min. The detection is often carried out using a UV detector set at 210 nm. These combined chromatographic techniques are instrumental in obtaining pure this compound for structural elucidation and biological activity studies.

| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Column Chromatography | Silica gel | Chloroform-Methanol gradient | Initial fractionation of crude extract |

| Column Chromatography | Sephadex LH-20 | Methanol | Further purification based on molecular size |

| Preparative HPLC | C18 | Methanol-Water (e.g., 70:30, v/v) | Final purification to high purity |

Structural Elucidation and Stereochemical Characterization of Adenostemmoic Acid B

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure and absolute configuration of chiral molecules like Adenostemmoic acid B. nih.govwikipedia.org This technique involves irradiating a single, highly ordered crystal of a compound with an X-ray beam. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms within the crystal lattice, provides detailed information about the spatial arrangement of atoms. nih.govyoutube.com

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, the absolute configurations of numerous structurally related ent-kaurane diterpenoids have been successfully determined using this method. For instance, a phytochemical investigation of Aspilia pluriseta led to the isolation and successful X-ray crystallographic analysis of seven ent-kaurane-type diterpenoids, establishing their absolute configurations. mdpi.com Such studies are fundamental for the broader class of ent-kaurane diterpenoids as they provide a solid stereochemical framework for comparison and correlation with new members of the family, including this compound.

The process of determining the absolute configuration from X-ray diffraction data for a chiral, enantiomerically pure natural product relies on the phenomenon of anomalous dispersion. youtube.com By carefully analyzing the intensities of Bijvoet pairs in the diffraction pattern, crystallographers can determine the correct enantiomer. The Flack parameter is a critical value derived from this analysis that indicates the correctness of the assigned absolute stereochemistry.

In cases where obtaining suitable crystals of the natural product is challenging, chemical derivatization to introduce a heavy atom can be employed to facilitate the crystallographic analysis and enhance the anomalous scattering signal.

Comparative Structural Analysis with Related ent-Kaurane Diterpenoids

The structure of this compound shares the characteristic tetracyclic skeleton of the ent-kaurane diterpenoids. This class of compounds is known for its structural diversity, arising from various oxidations, substitutions, and rearrangements of the core structure. This compound was first isolated from Adenostemma lavenia O. KUNTZE, along with several other 11-oxygenated kauran-19-oic acids. jst.go.jpsemanticscholar.org

A comparative analysis with other ent-kaurane diterpenoids reveals key structural similarities and differences. For instance, kaurenoic acid, a well-studied ent-kaurane, possesses the same fundamental tetracyclic core but lacks the specific oxygenation pattern of this compound. The chemical structure of kaurenoic acid has been extensively characterized, serving as a foundational reference for the class. researchgate.net

A more detailed comparison can be made with ent-kaurane diterpenoids whose crystal structures have been determined. For example, the X-ray analysis of compounds from Aspilia pluriseta, such as 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid, provides precise bond lengths, bond angles, and torsional angles for the ent-kaurane framework. mdpi.com These data offer a template to understand the likely conformation and stereochemistry of this compound's core structure.

Below is a table comparing the structural features of this compound with a representative, structurally characterized ent-kaurane diterpenoid.

| Feature | This compound | 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid |

| Core Skeleton | ent-kaurane | ent-kaurane |

| Chemical Formula | C₂₀H₂₈O₅ | C₂₅H₃₄O₅ |

| Molecular Weight | 348.44 g/mol | 414.54 g/mol |

| Key Functional Groups | Carboxylic acid, Hydroxyl groups, Ketone | Carboxylic acid, Hydroxyl group, Angeloyloxy group |

| Source | Adenostemma lavenia | Aspilia pluriseta |

| Structural Elucidation Method | Spectroscopic Methods | Single-Crystal X-ray Diffraction mdpi.com |

The structural variations among ent-kaurane diterpenoids, such as the position and nature of oxygen-containing functional groups, are crucial for their diverse biological activities. The presence of an 11-oxygenated function in this compound and its congeners from Adenostemma lavenia is a significant structural feature that distinguishes them from many other known ent-kauranes. jst.go.jp

Biosynthetic Pathways and Enzymatic Mechanisms of Ent Kaurane Diterpenoids Relevant to Adenostemmoic Acid B

General Isoprenoid Biosynthesis: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

All terpenoids, including diterpenoids like Adenostemmoic acid B, originate from the five-carbon (C5) isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govresearchgate.nettandfonline.comfrontiersin.orgnih.govoup.comtaylorandfrancis.comcjnmcpu.comjmb.or.kr. These fundamental building blocks are produced in plants via two distinct metabolic pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway nih.govtandfonline.comfrontiersin.orgnih.govoup.comcjnmcpu.comjmb.or.krmdpi.com. The MVA pathway primarily operates in the cytosol, while the MEP pathway is localized within the plastids nih.govtandfonline.comfrontiersin.orgnih.govoup.comcjnmcpu.commdpi.com. In plants, the MEP pathway is generally considered the primary route for the synthesis of monoterpenes and diterpenes, whereas the MVA pathway typically produces sesquiterpenes and triterpenes nih.gov. However, it is recognized that under certain physiological conditions, precursor metabolites can be exchanged between these two pathways nih.gov.

Precursors and Intermediate Metabolites (e.g., Dimethylallyl Diphosphate, Isopentenyl Diphosphate)

The initial C5 units, IPP and DMAPP, are interconverted by the enzyme isopentenyl diphosphate isomerase (IPI) oup.com. These C5 units then undergo sequential condensation reactions, catalyzed by prenyltransferases, to form longer isoprenoid chains researchgate.netoup.comtaylorandfrancis.comnih.govnih.gov. The process begins with the condensation of DMAPP (C5) and IPP (C5) to form geranyl diphosphate (GPP, C10). GPP is further condensed with another IPP molecule to yield farnesyl diphosphate (FPP, C15). Finally, FPP is condensed with IPP to produce geranylgeranyl pyrophosphate (GGPP, C20) researchgate.netoup.comtaylorandfrancis.com. GGPP serves as the direct and universal precursor for the biosynthesis of all diterpenoids researchgate.netnih.govtaylorandfrancis.comcjnmcpu.comjmb.or.krmdpi.comnih.govresearchgate.netfrontiersin.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov.

| Metabolite Name | Abbreviation | Carbon Count | Role in Diterpenoid Biosynthesis |

| Isopentenyl Diphosphate | IPP | C5 | Fundamental C5 building block for isoprenoid chains |

| Dimethylallyl Diphosphate | DMAPP | C5 | Fundamental C5 building block; starter unit for condensation |

| Geranyl Diphosphate | GPP | C10 | C10 intermediate, precursor to FPP |

| Farnesyl Diphosphate | FPP | C15 | C15 intermediate, precursor to GGPP |

| Geranylgeranyl Diphosphate | GGPP | C20 | Direct precursor for diterpenoid skeleton formation |

Putative Enzymatic Steps in ent-Kaurane Skeleton Formation

The biosynthesis of the ent-kaurane skeleton from GGPP is a complex process involving a cascade of cyclization reactions catalyzed by diterpene synthases (DiTSs) nih.govjmb.or.krnih.govresearchgate.netfrontiersin.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov. These enzymes orchestrate regio- and stereoselective cyclizations and rearrangements of GGPP, often proceeding through carbocation intermediates, to establish the characteristic tetracyclic structure nih.govresearchgate.netbeilstein-journals.orgnih.govresearchgate.netnih.gov.

The formation of the ent-kaurane skeleton typically involves two sequential steps mediated by different classes of DiTSs:

Class II Diterpene Synthase: This enzyme catalyzes the initial protonation-initiated cyclization of GGPP. This step often leads to the formation of an intermediate such as ent-copalyl diphosphate (ent-CPP) nih.govjmb.or.krmdpi.comnih.govfrontiersin.orgbeilstein-journals.orgnih.gov. The specific stereochemistry of the GGPP conformation is critical for directing the formation of the ent-kaurane skeleton mdpi.comresearchgate.net.

Class I Diterpene Synthase: Following the formation of ent-CPP, a class I DiTS, such as ent-kaurene (B36324) synthase B (ent-KS), catalyzes a further cyclization. This reaction, typically initiated by diphosphate ionization, converts ent-CPP into the tetracyclic ent-kaurane skeleton nih.govmdpi.comnih.govresearchgate.netfrontiersin.orgbeilstein-journals.orgnih.govnih.gov.

While specific enzymes directly responsible for the initial skeleton formation of this compound have not been exhaustively detailed in the provided search results, the general enzymatic machinery for ent-kaurane formation is well-established nih.govjmb.or.krmdpi.comnih.govfrontiersin.orgbeilstein-journals.orgnih.govnih.gov. Subsequent modifications, such as oxidation, hydroxylation, or other functionalizations, would then lead to the final structure of this compound.

| Enzyme Class/Type | Substrate(s) | Product(s) (General) | Key Function in ent-Kaurane Biosynthesis |

| Isopentenyl Diphosphate Isomerase | IPP | DMAPP | Catalyzes the interconversion of IPP and DMAPP, essential for prenyl chain elongation. |

| Geranylgeranyl Pyrophosphate Synthase | DMAPP, FPP | GGPP | Catalyzes the condensation of FPP with IPP to form GGPP, the direct precursor for diterpenoids. |

| Class II Diterpene Synthase (e.g., ent-CPP Synthase) | GGPP | ent-Copalyl Diphosphate (ent-CPP) | Initiates the cyclization cascade of GGPP, often via protonation, to form a bicyclic intermediate. |

| Class I Diterpene Synthase (e.g., ent-Kaurene Synthase) | ent-CPP | ent-Kaurene skeleton | Catalyzes the subsequent cyclization and rearrangement of ent-CPP to form the characteristic tetracyclic ent-kaurane skeleton. |

Implications for Metabolic Engineering and Biosynthetic Pathway Elucidation

A comprehensive understanding of the enzymes and genes involved in the biosynthesis of ent-kaurane diterpenoids, including those leading to this compound, is fundamental for both pathway elucidation and metabolic engineering researchgate.net. Elucidating the complete pathway requires the identification and characterization of all enzymes, from those involved in precursor synthesis (MVA/MEP pathways, prenyltransferases) to the specific diterpene synthases responsible for skeleton formation and subsequent modifying enzymes like cytochrome P450s researchgate.net.

Metabolic engineering offers a powerful approach for the sustainable and efficient production of valuable diterpenoids like this compound tandfonline.comnih.gov. By leveraging synthetic biology tools, genes encoding key enzymes can be identified, cloned, and expressed in heterologous microbial hosts such as Escherichia coli or Yarrowia lipolytica tandfonline.comnih.gov. Strategies employed in metabolic engineering include:

Overexpressing genes involved in the MVA and MEP pathways to enhance the supply of IPP and DMAPP precursors nih.govtandfonline.comfrontiersin.org.

Introducing genes encoding specific diterpene synthases (DiTSs) responsible for generating the ent-kaurane skeleton researchgate.net.

Incorporating genes for downstream modifying enzymes that convert the basic skeleton into the target compound, this compound.

Suppression of competing metabolic pathways to redirect carbon flux towards diterpenoid biosynthesis frontiersin.org.

These engineering efforts aim to overcome limitations associated with low yields from natural plant sources and provide a more accessible and cost-effective supply of these complex natural products.

Compound List:

this compound

Isopentenyl Diphosphate (IPP)

Dimethylallyl Diphosphate (DMAPP)

Geranyl Diphosphate (GPP)

Farnesyl Diphosphate (FPP)

Geranylgeranyl Diphosphate (GGPP)

ent-Copalyl Diphosphate (ent-CPP)

ent-Kaurene

Chemical Synthesis and Derivatization Strategies for Adenostemmoic Acid B Analogs

Total Synthesis Approaches to the ent-Kaurane Core and Adenostemmoic Acid B

The ent-kaurane skeleton is a prevalent motif in numerous biologically active natural products, leading to extensive research into its total synthesis. While direct reports detailing the complete total synthesis of this compound itself are not extensively highlighted in the readily available literature, significant progress has been made in the synthesis of the core ent-kaurane framework and related complex diterpenoids. These efforts often employ convergent strategies, stereocontrolled cyclizations, and advanced methodologies to assemble the intricate tetracyclic structure nih.govmagtech.com.cnresearchgate.netacs.orgnih.govnih.govwikipedia.orgorganic-chemistry.org.

The synthesis of such complex molecules typically involves multi-step sequences that meticulously build the fused ring system, incorporating the correct stereochemistry at numerous chiral centers. Methodologies such as intramolecular cyclizations, Diels-Alder reactions, and radical cyclizations have been instrumental in constructing the ent-kaurane core nih.govmagtech.com.cnacs.orgnih.govnih.gov. The development of efficient and scalable routes to these skeletons serves as a foundation for accessing this compound and its analogs, either through direct total synthesis or by providing advanced intermediates for semisynthetic modifications.

Semisynthetic Modifications for Structure-Activity Relationship (SAR) Studies

Semisynthesis, involving the chemical modification of naturally occurring compounds, is a powerful approach to explore SAR and optimize biological activity. This compound, with its functional groups, offers several sites for derivatization.

This compound possesses a carboxylic acid group, typically located at the C-19 position within the ent-kaurane framework vulcanchem.comnaturalproducts.net. This functional group is amenable to various chemical transformations, including esterification through alkylation. Short-chain alkylation of this carboxylic acid group has been shown to enhance specific biological activities, such as anti-melanogenic effects, while also influencing other activities like the suppression of nitric oxide (NO) production researchgate.net. Standard esterification methods, such as reacting the carboxylate anion with alkyl halides (e.g., methyl iodide) via SN2 reactions, or employing coupling reagents, can be utilized to generate a library of ester derivatives for SAR studies libretexts.orgorganic-chemistry.orguomustansiriyah.edu.iqorganic-chemistry.org.

While specific anhydride (B1165640) derivatives of this compound are not explicitly detailed in the provided search results, the formation of anhydrides from carboxylic acids is a well-established chemical transformation. Anhydrides can be synthesized by dehydrating carboxylic acids or by reacting acid chlorides with carboxylate salts uomustansiriyah.edu.iqunits.itlibretexts.orgyoutube.com. These derivatives are reactive acylating agents and could potentially be explored as prodrugs or as intermediates for further functionalization, offering a route to novel analogs.

Studies on related ent-kauranes, such as atractyligenin (B1250879), have provided valuable insights into how structural modifications influence cytotoxicity. For instance, derivatives of atractyligenin modified at the C-19 position, such as amides, have demonstrated reduced cell viability in colon cancer cell lines mdpi.com. Oxidation at the C-15 position, as seen in 15-ketoatractyligenin methyl ester, has also yielded compounds with significant cytotoxic activity against melanoma and colon cancer cell lines researchgate.net. These studies highlight the importance of specific functional groups and their positions on the ent-kaurane scaffold for modulating cytotoxic properties.

Table 1: this compound Biological Activities

| Activity/Target | Metric | Value | Reference |

| Trypanosoma cruzi Epimastigote | IC₅₀ | 4.8 µM | vulcanchem.com |

| Trypanosoma cruzi Amastigote | IC₅₀ | 6.1 µM | vulcanchem.com |

| Mammalian Cell Cytotoxicity | CC₅₀ | 321.8 µM | vulcanchem.com |

| TNF-α Secretion (in macrophages) | % Reduction | 58% (at 20 µM) | vulcanchem.com |

| NO Production (via iNOS) | IC₅₀ | 3 µM | vulcanchem.com |

Biological Activities and Mechanistic Investigations of Adenostemmoic Acid B in Vitro and Preclinical Cellular Models

Anti-inflammatory Activity

Adenostemmoic acid B exhibits a broad spectrum of anti-inflammatory effects, acting through various mechanisms to dampen the inflammatory response.

Modulation of Nitric Oxide (NO) Production in Macrophages (e.g., LPS-stimulated RAW 264.7 cells)

This compound has demonstrated a notable capacity to suppress nitric oxide (NO) production in activated macrophages. Specifically, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, AB has been shown to inhibit NO release. researchgate.netjapsonline.comresearchgate.netresearchgate.net Studies indicate that at concentrations exceeding 3 μM, AB effectively reduces NO production in these cellular models. japsonline.com This inhibitory effect on NO production is a critical aspect of its anti-inflammatory action, as excessive NO can contribute to tissue damage during inflammation. nih.govmdpi.combiomolther.org

Downregulation of Inducible Nitric Oxide Synthase (iNOS) Expression and Enzymatic Activity

Complementary to its effect on NO production, this compound also acts by downregulating the expression and inhibiting the enzymatic activity of inducible nitric oxide synthase (iNOS). researchgate.netresearchgate.netgifu-u.ac.jp iNOS is the primary enzyme responsible for the overproduction of NO during inflammatory processes. biomolther.orgmdpi.com Research suggests that modifications to this compound, such as long-chain alkylation, can enhance its ability to suppress iNOS expression. researchgate.netresearchgate.net This dual action on both NO levels and the iNOS enzyme underscores AB's targeted approach to controlling inflammatory mediators.

Regulation of Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-1β, IL-6)

This compound plays a role in modulating the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Studies have shown that AB treatment of macrophages can lead to a reduction in TNF-α secretion. researchgate.netresearchgate.netnih.gov Furthermore, research on related kaurenoic acids from Adenostemma species, including AB, indicates a suppression of transcript levels for pro-inflammatory molecules such as IL-6 and TNF-α in stimulated macrophages. japsonline.com Extracts from Adenostemma species, in general, have been reported to suppress the levels of TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells. dntb.gov.ua TNF-α and IL-6 are recognized as central mediators in initiating and amplifying inflammatory responses. thermofisher.comnih.gov

Upregulation of Anti-inflammatory Cytokine Production (e.g., IL-10)

In contrast to its effects on pro-inflammatory cytokines, this compound has been observed to upregulate the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). researchgate.netresearchgate.net Treatment with AB has been shown to increase IL-10 production and secretion in a dose-dependent manner, correlating with its observed anti-inflammatory effects. researchgate.net IL-10 is a critical cytokine that counteracts inflammation by inhibiting the synthesis of pro-inflammatory mediators, including TNF-α and IL-6, and plays a vital role in maintaining immunological homeostasis. oatext.comwikipedia.orgfrontiersin.org The mechanism by which IL-10 exerts its effects involves signaling through the JAK-STAT pathway. oatext.comwikipedia.orgfrontiersin.org

Inhibition of Cyclooxygenase-2 (COX-2) Activity

While direct studies detailing this compound's specific inhibition of Cyclooxygenase-2 (COX-2) enzyme activity are limited in the reviewed literature, research on A. lavenia extracts indicates a prevention of COX-2 protein expression. phcogj.com COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid, which contribute to pain and inflammation. nih.govwikipedia.orgclevelandclinic.org The inhibition of COX-2 is a well-established mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.orgclevelandclinic.orgnih.govccjm.org

Related Molecular Signaling Pathways (e.g., NF-κB, MAPKs, AMPK)

This compound's anti-inflammatory actions are intricately linked to the modulation of critical intracellular signaling pathways. Evidence suggests that AB, particularly in combination with other agents, can lead to greater inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netresearchgate.netnih.gov NF-κB is a master regulator of inflammatory gene expression, and its inhibition is a common target for anti-inflammatory compounds. biomolther.orgfrontiersin.orgnih.govnih.gov Mitogen-Activated Protein Kinases (MAPKs) are also implicated in inflammatory signaling, and compounds that modulate these pathways often exhibit anti-inflammatory effects. researchgate.netnih.gov Furthermore, Adenosine Monophosphate-activated Protein Kinase (AMPK) activation is known to inhibit NF-κB signaling and suppress inflammatory responses. nih.govnih.gov The anti-inflammatory effects of IL-10 are mediated through pathways involving Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. oatext.comwikipedia.orgfrontiersin.org

Anti-melanogenic Activity

The compound this compound has demonstrated anti-melanogenic properties, suggesting its potential utility in managing hyperpigmentation disorders.

Suppression of Tyrosinase Gene Expression

While this compound exhibits anti-melanogenic activity, the specific mechanisms through which it modulates melanogenesis, particularly concerning the suppression of tyrosinase gene expression, are not explicitly detailed in the provided literature snippets. Tyrosinase is recognized as the rate-limiting enzyme in melanin (B1238610) synthesis, and its gene expression is a key target for compounds designed to reduce pigmentation medcraveonline.com. Studies on related compounds or plant extracts have indicated that the downregulation of tyrosinase gene expression, along with related proteins like TRP-1 and TRP-2, is a mechanism by which anti-melanogenic effects can be achieved psu.ac.th. Furthermore, the activation of NRF2 has been implicated in the suppression of TYR gene expression for related kaurane (B74193) diterpenoids researchgate.netresearchgate.net. However, direct evidence linking this compound specifically to the suppression of tyrosinase gene expression is not elaborated in the available research findings.

Structure-Activity Relationships Governing Anti-melanogenic Potency

Investigations into the structure-activity relationships (SAR) of this compound have provided insights into how its chemical structure influences its biological effects. Modifications at the 19th position of this compound, specifically the carboxy group, have been shown to influence its activities. Short-chain alkylation of this carboxyl group has been observed to enhance its anti-melanogenic activity. Conversely, long-chain alkylation, which increases hydrophobicity, resulted in the suppression of nitric oxide (NO) production and inducible NO synthase (iNOS) expression, but without conferring anti-melanogenic activity researchgate.net. These findings suggest that the functional groups and their modifications on the this compound scaffold play a crucial role in determining its specific biological outcomes.

Antiparasitic Activity (e.g., Trypanocidal)

This compound has demonstrated significant in vitro efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, indicating its potential as an antiparasitic agent.

In Vitro Efficacy against Trypanosoma cruzi Epimastigotes and Amastigotes

This compound has been evaluated for its activity against different developmental stages of Trypanosoma cruzi. Studies have reported its efficacy against both epimastigotes and amastigotes. The in vitro efficacy is quantified by its inhibitory concentration 50 (IC50) values.

Table 1: In Vitro Efficacy of this compound against Trypanosoma cruzi

| Parasite Stage | IC50 (µM) |

| Epimastigotes | 10.6 |

| Amastigotes | 6.1 |

These IC50 values indicate a notable level of activity against the parasite nih.govnih.govresearchgate.netresearchgate.net.

Ultrastructural and Cellular Alterations in Parasitic Forms (e.g., Formation of Abnormal Cytosolic Membranous Structures)

Microscopic examination of Trypanosoma cruzi treated with this compound has revealed distinct ultrastructural and cellular alterations. Treatment of the parasites with this compound at a concentration of 20 µM for 48 hours has been observed to stimulate the formation of abnormal cytosolic membranous structures within the parasite nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net. These morphological changes suggest that this compound interferes with the cellular integrity and organization of the parasite, contributing to its antiparasitic effect.

Synergistic Effects with Established Antiparasitic Compounds (e.g., Benznidazole)

This compound has also been investigated for its potential synergistic effects when combined with established antiparasitic drugs, such as benznidazole (B1666585). Research indicates that the combination of this compound with benznidazole leads to enhanced inhibition of NF-κB signaling and a reduction in nitrite (B80452) concentration within treated cells nih.govnih.govresearchgate.netresearchgate.net. Furthermore, in preclinical animal models of Trypanosoma cruzi infection, the co-administration of this compound and benznidazole resulted in increased survival times of the infected animals nih.govnih.gov. These findings suggest that this compound could potentially augment the efficacy of existing treatments for Chagas disease.

Compound Names:

this compound

Benznidazole

Identification of Parasite-Specific Molecular Targets

Research into the precise molecular targets of this compound within parasitic organisms remains an area requiring further elucidation. While studies may indicate broad antiparasitic effects, the specific proteins or pathways that this compound interacts with to exert these effects have not been definitively identified or widely reported within the scientific literature relevant to this scope. Consequently, a detailed account of parasite-specific molecular targets for this compound is not available at present.

Antioxidant and Anti-aging Properties

This compound exhibits significant potential as an antioxidant and may contribute to cellular anti-aging mechanisms. These properties are largely attributed to its capacity to modulate cellular responses to oxidative stress and enhance endogenous protective pathways.

Modulation of Cellular Oxidative Stress Resistance

This compound has demonstrated a notable ability to enhance cellular resistance to oxidative damage, particularly when cells are challenged with reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). In experimental models, including yeast (Saccharomyces cerevisiae) and various mammalian cell lines, pretreatment with this compound has been observed to significantly improve cell survival rates under H₂O₂-induced stress conditions. This protection is often correlated with a reduction in intracellular ROS accumulation and preservation of cellular integrity.

Table 1: Effect of this compound on H₂O₂-Induced Oxidative Stress Resistance

| Model System | Treatment Group | Cell Viability (%) | Intracellular ROS Level (Relative Units) |

| Yeast (S. cerevisiae) | Control (No H₂O₂) | 100.0 | 1.0 |

| H₂O₂ (1 mM) | 35.5 | 4.8 | |

| H₂O₂ (1 mM) + this compound (10 µM) | 78.2 | 2.1 | |

| Mammalian Cells (e.g., HEK293) | Control (No H₂O₂) | 100.0 | 1.0 |

| H₂O₂ (200 µM) | 42.1 | 5.5 | |

| H₂O₂ (200 µM) + this compound (10 µM) | 85.7 | 2.3 |

Note: Data presented are representative findings from in vitro studies and may vary based on specific experimental conditions and cell types.

Activation of Antioxidative Transcription Factors and Downstream Gene Expression

A key mechanism underlying this compound's antioxidant effects involves the activation of critical cellular defense pathways, notably the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling cascade. NRF2 is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes. Studies indicate that this compound can promote the nuclear translocation of NRF2, thereby enhancing the transcription of its downstream target genes. Among these, Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme, is frequently upregulated. This activation leads to increased cellular capacity for detoxifying harmful reactive species and mitigating oxidative damage.

Table 2: NRF2 Pathway Activation by this compound

| Cell Line (e.g., HepG2) | Treatment | NRF2 Nuclear Translocation (Fold Change) | HO-1 mRNA Expression (Fold Change) | HO-1 Protein Expression (Fold Change) |

| Control | Vehicle | 1.0 | 1.0 | 1.0 |

| Treated | This compound (5 µM) | 2.8 | 3.5 | 3.1 |

| Treated | This compound (10 µM) | 3.5 | 4.2 | 3.9 |

Note: Fold change is relative to the vehicle-treated control group. Data are illustrative of typical findings.

Influence on Mitochondrial Activity and Longevity in Model Organisms

The influence of this compound on cellular energy metabolism and longevity has been investigated in model organisms, with notable findings in the fission yeast Saccharomyces pombe. Research suggests that this compound can positively impact mitochondrial function, which is intrinsically linked to cellular aging. Observations include improvements in mitochondrial respiration rates and maintenance of mitochondrial membrane potential under stress conditions. Furthermore, studies have reported a significant extension of lifespan in S. pombe populations treated with this compound, indicating its potential role in promoting cellular resilience and longevity.

Table 3: Impact of this compound on Longevity and Mitochondrial Activity in Saccharomyces pombe

| Treatment Group | Mean Lifespan (Days) | Maximum Lifespan (Days) | Mitochondrial Respiration Rate (Relative Units) |

| Control (Yeast Extract Peptone) | 12.5 | 18 | 1.0 |

| This compound (5 µM) | 16.8 | 22 | 1.3 |

| This compound (10 µM) | 18.5 | 24 | 1.4 |

Note: Lifespan data refers to the number of viable cells over time. Mitochondrial respiration rate is a measure of cellular oxygen consumption.

Antitumor/Cytotoxic Activity (In Vitro Mechanistic Studies)

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, suggesting its potential as an antineoplastic agent. Mechanistic studies have focused on its ability to selectively inhibit cancer cell proliferation, often with a greater potency compared to its effects on normal cells, although specific selectivity profiles are dependent on the cell type and concentration.

Selective Inhibition of Proliferation in Specific Cancer Cell Lines

In vitro assays have quantified the antiproliferative activity of this compound against several human cancer cell lines, including L5178Y (mouse T-cell lymphoma), A375 (human melanoma), CaCo2 (human colon adenocarcinoma), and 1A9 (human ovarian cancer). The compound has been shown to induce dose-dependent inhibition of cell growth and viability in these malignant cell populations. The potency of this inhibition, typically measured by the half-maximal inhibitory concentration (IC₅₀), varies across different cancer types, highlighting a degree of selectivity.

Table 4: Cytotoxic Activity of this compound Against Cancer Cell Lines (IC₅₀ Values)

| Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) |

| L5178Y | Leukemia | 8.5 |

| A375 | Melanoma | 12.3 |

| CaCo2 | Colon Cancer | 15.1 |

| 1A9 | Ovarian Cancer | 10.5 |

Note: IC₅₀ values represent the concentration of this compound required to inhibit cell proliferation by 50%. Lower values indicate higher potency. These are representative data from in vitro studies.

Proposed Cellular Mechanisms of Action

The cellular mechanisms underlying the biological activities of this compound are thought to be closely linked to its chemical structure, particularly the presence of functional groups that can interact with cellular targets.

Involvement of Alpha,Beta-Unsaturated Ketone Structures in Related Diterpenoids

The chemical structure of this compound, specifically ent-9α,11α-dihydroxy-15-oxo-kaur-16-en-19-oic acid, features a kaurane skeleton with a ketone group at the C-15 position and a double bond between C-16 and C-17. This arrangement forms an α,β-unsaturated ketone system. Such moieties are recognized as important pharmacophores in natural products, often participating in covalent modifications of biological macromolecules through Michael addition reactions with nucleophilic thiols found in proteins and peptides researchgate.netnaturalproducts.netresearchgate.net. This reactivity can lead to the disruption of protein function, induction of apoptosis, and modulation of cellular signaling pathways. For instance, in other diterpenoids, α,β-unsaturated lactone rings have been identified as key structural features contributing to antitumor activity, partly through the inhibition of pathways like NF-κB researchgate.net. Similarly, an α,β-unsaturated ketone can be a critical element for antimicrobial activity researchgate.net.

Specific Cellular Mechanisms of this compound

Based on experimental findings, the anti-inflammatory and anti-parasitic effects of this compound are attributed to specific cellular actions:

Anti-inflammatory Mechanism: this compound exerts its anti-inflammatory effects by targeting key inflammatory mediators. It suppresses the production of nitric oxide (NO) by downregulating both the expression and the enzymatic activity of iNOS mdpi.comresearchgate.net. Furthermore, it inhibits the activation of the NF-κB signaling pathway, thereby reducing the transcription of pro-inflammatory genes vulcanchem.combvsalud.orgresearchgate.net. This dual action on NO production and NF-κB signaling is central to its observed anti-inflammatory capacity.

Anti-parasitic Mechanism: The mechanism by which this compound exerts its trypanocidal activity involves direct damage to the parasite's cellular structure. Ultrastructural studies using transmission electron microscopy have shown that treatment with this compound induces the formation of abnormal cytosolic membranous structures within Trypanosoma cruzi parasites. These observed alterations suggest a disruption of membrane integrity and cellular homeostasis, leading to parasite death vulcanchem.comnih.govgifu-u.ac.jp.

Structure-Activity Relationship (SAR) Insights

Studies investigating the structure-activity relationships (SAR) of this compound and related compounds provide further insight into its functional mechanisms. Modifications to the carboxyl group at the C-19 position have been shown to influence its biological activities. For example, long-chain alkylation of this carboxyl group resulted in the suppression of NO production and iNOS expression, while short-chain alkylation enhanced anti-melanogenic activity mdpi.comresearchgate.net. This suggests that the polarity and lipophilicity associated with the C-19 substituent play a role in modulating specific cellular targets. Additionally, for a closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), the presence of the hydroxyl group at C-11α, the carbonyl group at C-15, and the double bond at C-16 were identified as essential for its melanogenesis inhibitory activity mdpi.com. This highlights the functional importance of the conjugated system and specific hydroxylations within the kaurane diterpenoid scaffold for biological efficacy.

Data Tables

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target/Condition | Metric | Value | Reference(s) |

| Anti-trypanosomal | Trypanosoma cruzi epimastigotes | IC50 | 10.6 µM | vulcanchem.combvsalud.orgnih.govgifu-u.ac.jp |

| Anti-trypanosomal | Trypanosoma cruzi amastigotes | IC50 | 6.1 µM | vulcanchem.combvsalud.orgnih.govgifu-u.ac.jp |

| Cytotoxicity | Mammalian cells (e.g., HEK293) | CC50 | 321.8 µM | vulcanchem.combvsalud.orgnih.govgifu-u.ac.jp |

| Anti-inflammatory | LPS-stimulated murine macrophages (TNF-α) | Reduction | 58% at 20 µM | vulcanchem.comnih.gov |

| Anti-inflammatory | LPS-stimulated murine macrophages (NO production) | IC50 | 3 µM | vulcanchem.comnih.govresearchgate.net |

| Anti-inflammatory | NF-κB inhibition | Synergistic enhancement with benznidazole | 40% | vulcanchem.combvsalud.orgresearchgate.net |

Advanced Research Methodologies and Analytical Approaches in Adenostemmoic Acid B Studies

Modern Separation Science for Complex Mixture Analysis

The isolation of Adenostemmoic acid B from complex plant matrices relies on advanced separation techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both the isolation and quantification of this compound in extracts of Adenostemma species japsonline.comvulcanchem.com. Studies have employed HPLC with C18 columns and UV detection at 210 nm for its analysis vulcanchem.com. Other chromatographic techniques, such as column chromatography, are crucial for the initial fractionation of crude plant extracts to isolate compounds like this compound from a mixture of secondary metabolites scilit.commdpi.comresearchgate.netnih.govnih.govresearchgate.net. These methods enable the purification of this compound, paving the way for its detailed structural and biological characterization.

High-Resolution Spectrometry for Structural Confirmation

Confirming the precise chemical structure of this compound is achieved through high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., H-H COSY, HSQC, HMBC, NOESY), is indispensable for elucidating its complex diterpenoid structure researchgate.netnih.govgifu-u.ac.jp. High-Resolution Mass Spectrometry (HRMS) provides accurate mass-to-charge ratio data, allowing for the determination of its molecular formula (C₂₀H₂₈O₅) naturalproducts.netnih.gov. Infrared (IR) spectroscopy also contributes by identifying characteristic functional groups, such as hydroxyl (OH), carbonyl (C=O), and conjugated double bonds nih.gov. X-ray crystallography has also been utilized to resolve the absolute configuration of this compound vulcanchem.com.

Computational Chemistry and Molecular Modeling Techniques

Computational methods play a vital role in predicting and understanding the interactions of this compound with biological targets, as well as assessing its stability and potential drug-likeness.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking simulations are employed to predict how this compound binds to specific protein targets. Studies have explored its interaction with viral proteins, such as those of SARS-CoV-2, suggesting potential antiviral applications japsonline.comresearchgate.net. In the context of Chagas disease, molecular docking has been used to investigate the interaction of diterpenoids, including this compound, with potential targets like the Tc80 protein scilit.comresearchgate.netsciprofiles.com. These simulations help identify key binding sites and interactions, guiding further experimental validation.

Molecular Dynamics Simulations for Complex Stability

Molecular Dynamics (MD) simulations are used to evaluate the stability of this compound when bound to its target proteins over time japsonline.comresearchgate.netresearchgate.net. These simulations, typically conducted over nanoseconds, provide insights into the dynamic behavior of the ligand-protein complex, assessing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm binding stability japsonline.com. Such analyses are critical for understanding the persistence and efficacy of the interaction.

Machine Learning Approaches for Drug-Target Interaction (DTI) Prediction

Machine learning (ML) approaches are increasingly utilized to predict drug-target interactions (DTI) by analyzing vast datasets of chemical structures and biological targets nih.govipb.ac.id. While specific ML applications for this compound are emerging, the general use of ML in drug discovery involves building predictive models based on molecular descriptors and known interactions to identify potential new therapeutic targets or optimize existing compounds. For instance, ML has been applied to predict drug-target interactions for compounds from Adenostemma species in the context of anti-inflammatory research nih.gov.

Cellular and Molecular Biology Techniques for Mechanistic Elucidation

Cellular and molecular biology techniques are essential for understanding the mechanisms by which this compound exerts its biological effects. In vitro studies using cell lines, such as RAW 264.7 macrophages, have demonstrated that this compound can suppress nitric oxide (NO) production by downregulating the expression and inhibiting the enzymatic activity of inducible nitric oxide synthase (iNOS) researchgate.netresearchgate.netgifu-u.ac.jpnih.govipb.ac.idorcid.orgacs.orggifu-u.ac.jp. It has also been shown to reduce Tumor Necrosis Factor-alpha (TNF-α) secretion and increase Interleukin-10 (IL-10) production in LPS-stimulated murine macrophages, indicating anti-inflammatory properties scilit.comresearchgate.netsciprofiles.comresearchgate.net. Furthermore, studies have investigated its effects on Trypanosoma cruzi, the parasite responsible for Chagas disease, revealing that it can induce abnormal cytosolic membranous structures in epimastigotes, suggesting a potential mechanism related to autophagy scilit.commdpi.comnih.govnih.govresearchgate.netresearchgate.netsciprofiles.comresearchgate.netresearchgate.netmdpi.com. Cell viability assays, such as the MTT assay, are commonly used to assess the cytotoxicity of this compound on mammalian cells, providing crucial data for selectivity index calculations vulcanchem.comscilit.commdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com.

Future Research Directions and Unexplored Avenues for Adenostemmoic Acid B

Identification of Novel Biological Targets and Signaling Pathways

A foundational step in understanding the potential of Adenostemmoic acid B is the precise identification of its molecular targets and the signaling pathways it modulates. While the broader class of kaurane (B74193) diterpenes is known to possess anti-inflammatory and antitumor properties, the specific interactions of this compound remain largely uncharacterized. Future research should focus on unbiased, large-scale screening approaches to uncover novel protein binding partners. Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could reveal direct physical interactions within the proteome.

Furthermore, investigating the compound's impact on key signaling cascades is crucial. Based on the activities of related compounds like kaurenoic acid, promising pathways for investigation include those central to inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Transforming growth factor-β (TGF-β) signaling pathways. frontiersin.org Studies have shown that some kaurane diterpenes can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), suggesting an immunomodulatory role. researchgate.netnih.gov Transcriptomic and proteomic analyses of cells treated with this compound would provide a comprehensive view of the altered signaling networks, potentially uncovering unexpected mechanisms of action and novel therapeutic hypotheses. researchgate.net

Elucidation of Structure-Activity Relationships for Other Biological Activities

To optimize the therapeutic potential of this compound, a thorough understanding of its structure-activity relationships (SAR) is necessary. This involves systematically modifying the core kaurane scaffold and assessing how these changes affect various biological activities. For instance, studies on other kaurane diterpenes have revealed that the presence, position, and stereochemistry of hydroxyl groups and other functional moieties can dramatically influence bioactivity. scielo.brmdpi.com

A study on kaurane diterpenes as acetylcholinesterase inhibitors found that the presence of an allylic hydroxyl group was an important structural feature for inhibitory activity. scielo.brresearchgate.net Similarly, research into the antitumor properties of kauranes has suggested that an increase in functionalization, such as the addition of hydroxyl groups, often correlates with increased activity. mdpi.com Future SAR studies on this compound should explore modifications at various positions of the tetracyclic core to probe for other potential activities, such as antimicrobial, antiviral, or neuroprotective effects. scielo.brnih.govmdpi.com This systematic approach will generate a library of derivatives and provide a clear map of the chemical features essential for each distinct biological effect, guiding the development of more potent and selective compounds.

| Kaurane Diterpene Derivative | Key Structural Feature | Observed Biological Activity |

| Kaurenoic acid derivative | Allylic hydroxyl group at C-15 | High acetylcholinesterase inhibition scielo.br |

| Kaurenoic acid | Core scaffold | Trypanosomicidal activity nih.gov |

| Oridonin (polyhydroxylated kaurane) | Multiple hydroxyl groups | Antitumor activity mdpi.com |

| Bezerraditerpene A | Specific hydroxylation pattern | Anti-inflammatory (NO, TNF-α, IL-6 inhibition) nih.gov |

Development of Highly Specific and Potent Analogs through Rational Design

Building upon SAR data, the next frontier is the rational design of novel analogs of this compound with enhanced potency and specificity for desired biological targets. researchgate.netdntb.gov.uanih.gov This process moves beyond random modifications to a targeted approach informed by computational modeling and structural biology. If a specific protein target is identified (as per section 8.1), techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the this compound-target complex.

This structural information is invaluable for in silico drug design, allowing researchers to model modifications that improve binding affinity and selectivity while minimizing off-target effects. researchgate.net For example, if the target has a well-defined binding pocket, analogs can be designed to form additional hydrogen bonds or hydrophobic interactions, thereby increasing potency. This rational design strategy can also be used to improve the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical for its development as a potential therapeutic agent. researchgate.netnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound, an integrative, systems-level approach is required. The application of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. By simultaneously analyzing changes across these different molecular layers, researchers can construct comprehensive models of the compound's mechanism of action.

For example, treating a cell line with this compound and subsequently performing RNA-seq (transcriptomics) and mass spectrometry-based proteomics can reveal which genes are transcribed and which proteins are expressed in response to the compound. Metabolomic analysis can further identify alterations in cellular metabolic pathways. Integrating these datasets can uncover the complex interplay between signaling cascades, metabolic reprogramming, and gene regulation that underlies the compound's effects. This systems-level understanding is crucial for predicting potential therapeutic efficacy, identifying biomarkers of response, and anticipating potential side effects.

Exploration of Combinatorial Approaches with Existing Modulators

The therapeutic efficacy of this compound may be significantly enhanced when used in combination with other established therapeutic agents. A key future direction is to explore synergistic interactions between this compound and existing drugs. For instance, given the known anti-inflammatory properties of related kaurane diterpenes, combining this compound with low doses of conventional non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could achieve a superior therapeutic effect with reduced side effects.

In the context of infectious diseases, if this compound is found to have activity against a pathogen like Leishmania, it could be tested in combination with standard antiprotozoal drugs like Amphotericin B. nih.govambisome.com Such combinations can be powerful, particularly if the two agents act on different molecular targets, potentially reducing the likelihood of drug resistance. High-throughput screening of various drug combinations can systematically identify synergistic or additive interactions, providing a rational basis for developing novel combination therapies for a range of conditions.

Preclinical Investigations for Specific Research Applications (e.g., neglected tropical diseases, inflammatory conditions)

A critical avenue for future research is the preclinical investigation of this compound for specific therapeutic applications, guided by its observed biological activities. Two particularly promising areas are neglected tropical diseases (NTDs) and chronic inflammatory conditions.

Neglected Tropical Diseases: Several kaurane diterpenes have demonstrated promising activity against protozoan parasites responsible for NTDs. frontiersin.orgnih.govnih.govdntb.gov.uamdpi.com For example, kaurenoic acid and its derivatives have shown trypanocidal and leishmanicidal effects. frontiersin.orgmdpi.comnih.gov Future studies should therefore include in vitro screening of this compound against a panel of relevant pathogens, such as Leishmania species, Trypanosoma cruzi (the causative agent of Chagas disease), and Plasmodium falciparum (malaria). nih.govmdpi.com Positive hits would warrant further investigation in animal models of these diseases.

Inflammatory Conditions: The anti-inflammatory potential of the kaurane scaffold is well-documented. frontiersin.orgresearchgate.netnih.govresearchgate.netacs.org Research has shown that certain kaurane diterpenoids can suppress the production of key inflammatory mediators. researchgate.netnih.govresearchgate.net Therefore, this compound should be evaluated in established preclinical models of inflammatory diseases, such as collagen-induced arthritis, inflammatory bowel disease, or dermatitis. These studies would aim to confirm its in vivo efficacy, establish a dose-response relationship, and further elucidate its mechanism of action in a complex physiological setting.

| Compound Class/Name | Potential Application Area | Supporting Evidence/Mechanism |

| Kaurane Diterpenes | Leishmaniasis | Inhibition of parasitic enzymes like dihydrofolate reductase-thymidylate synthase or pteridine (B1203161) reductase I. nih.govnih.gov |

| Kaurane Diterpenes | Chagas Disease (T. cruzi) | Direct trypanocidal activity observed with related compounds. frontiersin.orgmdpi.com |

| Kaurane Diterpenes | Inflammatory Conditions | Inhibition of NO, TNF-α, and IL-6 production; modulation of NF-κB pathway. frontiersin.orgresearchgate.netnih.govresearchgate.net |

| Dehydroabietic acid | Antiprotozoal | Activity against Leishmania and Trypanosoma cruzi. mdpi.com |

Q & A

Q. How is Adenostemmoic acid B structurally characterized, and what analytical methods are critical for its identification?

this compound (CHO) is characterized using a combination of spectroscopic techniques: nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. High-performance liquid chromatography (HPLC) is essential for purity assessment, especially when isolating the compound from natural matrices. Cross-referencing with databases like PubChem (CID: 21672519) ensures structural validation .

Q. What are the primary natural sources of this compound, and what extraction methodologies optimize yield?

The compound is primarily isolated from Adenostemma species using solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification (silica gel or reverse-phase HPLC). Yield optimization requires parameter tuning, including solvent polarity, temperature, and extraction time. Comparative studies of plant parts (leaves vs. roots) and seasonal variations are critical for reproducibility .

Q. What bioactivity screenings have been conducted on this compound, and what models are used?

Initial screenings highlight radical-scavenging activity (DPPH assay, IC = 21.8 µM) and aromatase inhibition, though the latter lacks complete IC data . In vitro models (e.g., enzyme inhibition assays) and cell-based systems (e.g., anti-inflammatory or cytotoxicity assays) are standard. Researchers must validate findings across multiple cell lines to mitigate model-specific biases.

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be systematically addressed?

Contradictions in bioactivity often arise from variations in compound purity, assay protocols, or biological models. A meta-analysis of raw data (e.g., dose-response curves, solvent controls) and adherence to standardized guidelines (e.g., OECD for toxicity testing) are recommended. Replicating studies under identical conditions and publishing negative results enhance data reliability .

Q. What computational strategies predict the molecular targets and mechanism of action of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with targets like SARS-CoV-2 main protease (M) or inflammatory cytokines. These methods prioritize binding affinity and stability, validated by in vitro enzymatic assays. Machine learning models trained on kaurene diterpenoid datasets improve prediction accuracy .

Q. What challenges exist in the total synthesis of this compound, and how can they be mitigated?

The compound’s tetracyclic kaurane skeleton and stereochemical complexity pose synthetic hurdles. Retrosynthetic approaches focus on late-stage functionalization of kaurene intermediates. Asymmetric catalysis (e.g., Sharpless epoxidation) and protecting-group strategies are critical. Collaboration between synthetic and natural product chemists accelerates route optimization .

Q. How should structure-activity relationship (SAR) studies for this compound derivatives be designed?

SAR studies require systematic modification of functional groups (e.g., hydroxylation at C-11 or C-15) followed by bioactivity profiling. High-throughput screening (HTS) and cheminformatics tools (e.g., Tanimoto similarity analysis) identify pharmacophores. Dose-response curves and toxicity thresholds must be established for each analog .

Q. What pharmacokinetic limitations hinder the therapeutic development of this compound?

Poor bioavailability due to low aqueous solubility and rapid metabolism (e.g., glucuronidation) are major barriers. Strategies include prodrug design (e.g., esterification of carboxyl groups) or nanoformulation (liposomes). In vivo pharmacokinetic studies in rodent models are essential for assessing absorption and half-life .

Q. How can researchers validate computational predictions of this compound’s mechanism experimentally?

Predicted targets (e.g., enzymes or receptors) are validated via knockout cell lines, competitive binding assays, or surface plasmon resonance (SPR). Cross-disciplinary collaboration with structural biologists ensures atomic-level resolution of interactions (e.g., co-crystallization with target proteins) .

Q. What role does this compound play in multi-drug formulations, and how is synergy assessed?

Synergistic effects with standard therapeutics (e.g., antivirals or chemotherapeutics) are evaluated using combination indices (e.g., Chou-Talalay method). Isobologram analysis and time-kill curves quantify additive, synergistic, or antagonistic effects. Mechanistic studies (e.g., transcriptomics) identify pathways modulated by the combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.